N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

Catalog No.
S3179677
CAS No.
1105205-26-2
M.F
C13H10N2O4
M. Wt
258.233
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-car...

CAS Number

1105205-26-2

Product Name

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide

Molecular Formula

C13H10N2O4

Molecular Weight

258.233

InChI

InChI=1S/C13H10N2O4/c16-13(11-4-2-6-18-11)14-8-9-7-12(19-15-9)10-3-1-5-17-10/h1-7H,8H2,(H,14,16)

InChI Key

WRBCOEIIKZQZEZ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3

Solubility

not available
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide, also known as FIAC, is a potent compound in medicinal chemistry. FIAC was first synthesized in 2012 by Chen et al. as a proposed anti-inflammatory agent. Since then, it has been the subject of various studies, and its potential applications have expanded.
lammatory agent. Since then, it has been the subject of various studies, and its potential applications have expanded.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a small molecular weight compound with a chemical formula of C14H10N2O3. It has a molecular weight of 258.24 g/mol. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a furan derivative that contains two isoxazole rings. The compound targets the inflammatory pathways by inhibiting the activity of Cyclooxygenase-2 (COX-2) and Downstream Signal Transducer and Activator of Transcription 3 (STAT3).
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a white to light brown solid with a melting point of 215-218°C. Its solubility in water is very low, but it is soluble in most organic solvents. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is stable under normal conditions and can be stored for an extended period.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide can be synthesized using various methods, including a one-pot reaction of 3-furyl isoxazole and 2-furyl isoxazole with ethyl chloroformate followed by reaction with ammonia. The compound can be characterized using various analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Different analytical techniques have been used to determine the purity and stability of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide, including High-performance liquid chromatography (HPLC) and Spectroscopy.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide has been shown to exhibit significant anti-inflammatory and anti-tumor activities. The compound functions by inhibiting the activity of COX-2 and STAT3, which leads to the suppression of cytokine production. Additionally, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide induces apoptosis in cancer cells, inhibits cell proliferation, and induces G1 phase cell cycle arrest. Due to its activity in modulating the inflammatory pathways, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide can potentially treat various medical conditions such as inflammatory diseases, cancer, and neurodegenerative diseases.
Studies have shown that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is relatively non-toxic to different cell lines, indicating that it could be safe for in vivo applications. However, further toxicological studies are necessary to fully understand its safety profile.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide has applications in different fields of research, including cancer research, inflammatory diseases, neurodegenerative diseases, and infectious diseases. The compound's anti-inflammatory activity may also have potential applications in treating periodontal diseases.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide has been studied extensively, showing significant potential as a drug candidate for different medical conditions. However, further research is required to determine its efficacy and safety in in vivo models.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide's potential applications in treating different medical conditions make it a promising drug candidate for pharmaceutical companies. Also, its activity in modulating inflammatory pathways suggests its potential application in industrial markets.
Limitations:
Despite N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide's promising applications, limitations in its clinical translation include its poor aqueous solubility and low bioavailability. To address these challenges, different formulation approaches have been developed to enhance its pharmacokinetic profile.
Several potential research directions for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide include:
1. Developing new formulations to enhance its bioavailability, pharmacokinetic profile, and efficacy in vivo.
2. Investigating N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide's potential applications in treating periodontal diseases.
3. Discovering new biological targets that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide may interact with and how these interactions may contribute to its therapeutic effects.
4. Further understanding the compound's safety profile in vivo models.
5. Studying the potential application of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide in treating COVID-19, given its anti-inflammatory properties.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a promising compound with various potential applications in the medical and industrial fields. Its significant anti-inflammatory and anti-tumor activities make it a potent drug candidate for different medical conditions. Further research is required to address its limitations and fully understand its efficacy, safety, and physicochemical properties.

XLogP3

1.3

Dates

Modify: 2023-08-18

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